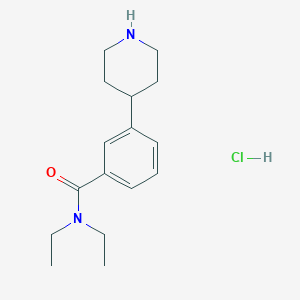
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a piperidine ring attached to a benzamide core, with diethyl groups on the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzamide intermediate with 4-piperidone hydrochloride under reductive amination conditions. This step often involves the use of a reducing agent such as sodium triacetoxyborohydride.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of N,N-diethyl-3-(piperidin-4-yl)benzamide.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a modulator of biological pathways, including its effects on enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular response to hypoxia. This inhibition can lead to the downregulation of target genes involved in cell proliferation and survival, thereby exerting anticancer effects .
類似化合物との比較
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride can be compared with other benzamide derivatives and piperidine-containing compounds:
N-(piperidin-4-yl)benzamide: Similar structure but lacks the diethyl groups on the nitrogen atom, leading to different biological activities.
N-methyl-3-(piperidin-4-yl)benzamide hydrochloride: Contains a methyl group instead of diethyl groups, resulting in variations in its pharmacological profile.
4-bromo-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide: A derivative with additional halogen substitution, which can alter its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
特性
分子式 |
C16H25ClN2O |
|---|---|
分子量 |
296.83 g/mol |
IUPAC名 |
N,N-diethyl-3-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-18(4-2)16(19)15-7-5-6-14(12-15)13-8-10-17-11-9-13;/h5-7,12-13,17H,3-4,8-11H2,1-2H3;1H |
InChIキー |
LPHYOWDYIWCWFQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
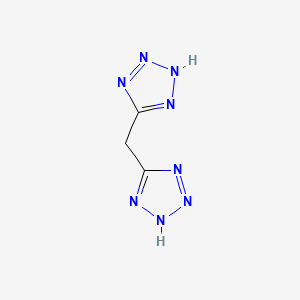
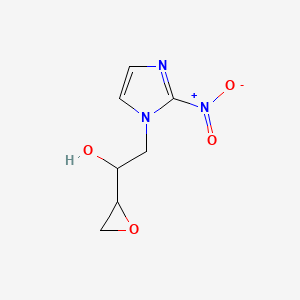
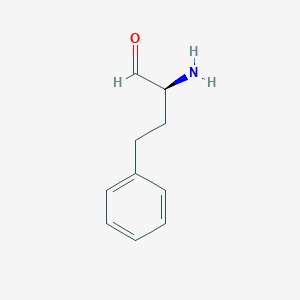
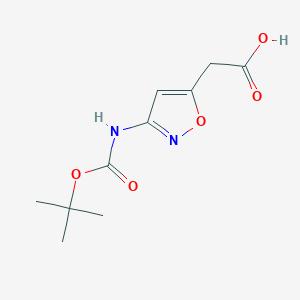
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
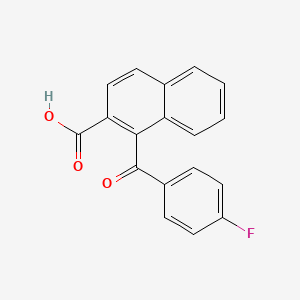
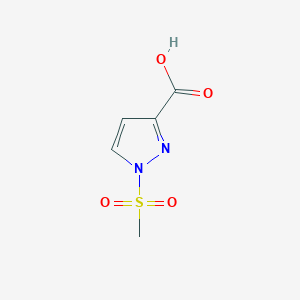
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
